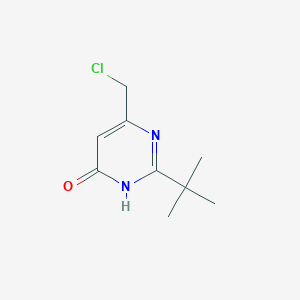

2-(叔丁基)-6-(氯甲基)嘧啶-4-醇

描述

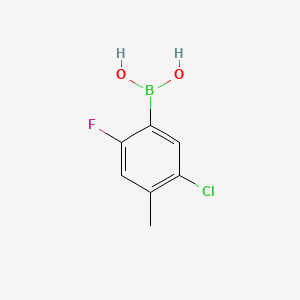

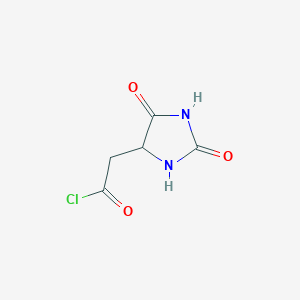

The compound “2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol” is a chemical with the molecular formula C8H12N2O . It is also known by its CAS number 42351-88-2 .

Synthesis Analysis

The synthesis of this compound involves the use of sodium hydroxide in water. The t-butyl amidine hydrochloride salt (1.38 g, 10.1 mmol) in 5% NaOH / H2O (w/v) (17 mL) was added to compound 3.1 (2.76 g, 20.0 mmol, 2eq.). The reaction mixture was stirred overnight and then acidified to pH=5 with cone. HCl. The solution was extracted with chloroform (3X); the combined organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified using silica gel column chromatography eluting with hexanes and ethyl acetate to provide compound 3.2 (0.82 g, 53%) .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H12N2O . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The compound reacts with sodium hydroxide in water, and the reaction mixture is then acidified with hydrochloric acid .科学研究应用

化学合成和药物化学

与2-(叔丁基)-6-(氯甲基)嘧啶-4-醇相关的化合物的主要应用之一是合成生物受体的配体。例如,一系列2-氨基嘧啶被合成作为组胺H4受体(H4R)的配体,起始于在高通量筛选(HTS)活动中确定的嘧啶命中。对核心嘧啶部分和其他环上位置的系统修饰导致在动物模型中具有有效体外活性和显着的抗炎和抗伤害感受活性,表明在疼痛管理中具有潜在应用 (Altenbach 等人,2008)。

材料科学和超分子化学

在材料科学中,与2-(叔丁基)-6-(氯甲基)嘧啶-4-醇在结构上相关的化合物因其光学和热学性质而被探索。例如,合成了2-叔丁基-6-甲基-4H-吡喃-4-酮的玻璃发光衍生物,由于其良好的热稳定性和发光性质,在有机发光二极管和有机激光器中显示出潜在应用。像叔丁基基团这样的庞大取代基的引入有助于从挥发性有机溶剂中形成薄固体薄膜,而无需在任何聚合物中掺杂,突出了分子设计在开发新型光学材料中的重要性 (Zarins 等人,2012)。

药物发现和开发

在药物发现的背景下,嘧啶的结构基序,包括与2-(叔丁基)-6-(氯甲基)嘧啶-4-醇相似的结构基序,已成为开发新治疗剂的关键。例如,新型4-(4-氟-3-甲基苯基)-6-(取代芳基)-1,6-二氢嘧啶-2-醇衍生物的设计和合成导致了具有显着抗炎和镇痛活性的化合物。6位取代基的性质在调节这些活性方面发挥了至关重要的作用,表明嘧啶衍生物在药物化学应用中的多功能性 (Muralidharan 等人,2019)。

安全和危害

The compound is associated with several hazard statements: H302-H315-H319-H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid getting the compound in eyes, on skin, or on clothing . It is also advised to use the compound only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-tert-butyl-4-(chloromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O/c1-9(2,3)8-11-6(5-10)4-7(13)12-8/h4H,5H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCJXOQFNHHFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=O)N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381891 | |

| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |

CAS RN |

94171-08-1 | |

| Record name | 2-(tert-Butyl)-6-(chloromethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-Chloro-2-[(2,2-dimethylpropoxy)carbonyl]phenyl)boronic acid](/img/structure/B1418032.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B1418038.png)